molecular formula C12H8BrNO2 B6146749 4-[(5-bromopyridin-2-yl)oxy]benzaldehyde CAS No. 866114-77-4

4-[(5-bromopyridin-2-yl)oxy]benzaldehyde

Cat. No.: B6146749
CAS No.: 866114-77-4
M. Wt: 278.1
InChI Key:
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Description

4-[(5-Bromopyridin-2-yl)oxy]benzaldehyde is an organic compound with the molecular formula C12H8BrNO2 It is characterized by the presence of a bromopyridine moiety linked to a benzaldehyde group via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-bromopyridin-2-yl)oxy]benzaldehyde typically involves the reaction of 5-bromopyridin-2-ol with 4-formylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-[(5-Bromopyridin-2-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed:

    Oxidation: 4-[(5-Bromopyridin-2-yl)oxy]benzoic acid.

    Reduction: 4-[(5-Bromopyridin-2-yl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(5-Bromopyridin-2-yl)oxy]benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(5-bromopyridin-2-yl)oxy]benzaldehyde is primarily determined by its functional groups. The aldehyde group can participate in various chemical reactions, while the bromopyridine moiety can interact with biological targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

  • 4-[(5-Chloropyridin-2-yl)oxy]benzaldehyde
  • 4-[(5-Fluoropyridin-2-yl)oxy]benzaldehyde
  • 4-[(5-Iodopyridin-2-yl)oxy]benzaldehyde

Comparison: Compared to its analogs, 4-[(5-bromopyridin-2-yl)oxy]benzaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets and improve its efficacy in various applications .

Properties

CAS No.

866114-77-4

Molecular Formula

C12H8BrNO2

Molecular Weight

278.1

Purity

95

Origin of Product

United States

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